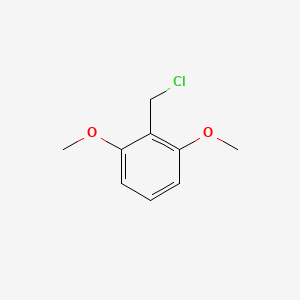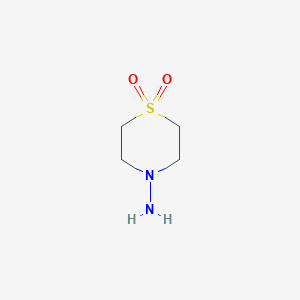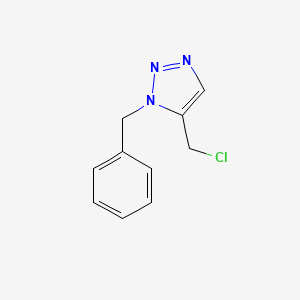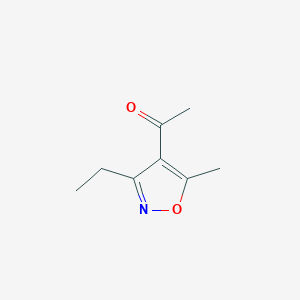
2-(3,4-二甲氧基苯基)-2-甲基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid” is a chemical compound. It is a dimethoxybenzene and a member of phenylacetic acids . It reacts with formaldehyde in the presence of acid to give an isochromanone .
Synthesis Analysis
A simple and convenient method has been proposed for the synthesis of new isoquinoline derivatives via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine (homoveratrylamine). The cyclization was carried out by treatment with sodium tetrahydridoborate and aqueous hydrogen chloride . Another synthesis method involves the condensation of 1 with 2-(3,4-dimethoxyphenyl)ethanamine (3) in DMSO under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: (CH3O)2C6H3CH2CO2H .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学研究应用
Comprehensive Analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic Acid Applications
Synthesis of Isochromanone Derivatives: 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is known to react with formaldehyde in the presence of acid to yield isochromanone derivatives . These compounds are significant due to their potential pharmacological activities, including antioxidant , anti-inflammatory , and anticancer properties. The synthesis process typically involves a condensation reaction under acidic conditions, which leads to the formation of the isochromanone ring system.
Building Blocks for Tetrahydroisoquinoline Alkaloids: The compound serves as a precursor in the synthesis of tetrahydroisoquinoline alkaloids . These alkaloids are found in many plants and are of interest due to their diverse biological activities. They have applications in treating conditions such as neurodegenerative diseases , hypertension , and as tools for studying neurotransmitter processes.
Pharmaceutical Intermediate: As an intermediate in pharmaceutical synthesis, 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is used to create more complex molecules. It’s particularly useful in the synthesis of compounds that exhibit central nervous system activity, including analgesics and antidepressants.
Research on Enzyme Inhibition: The compound’s structure allows it to act as an inhibitor for certain enzymes. This application is crucial in the development of new drugs, especially for diseases where enzyme regulation plays a significant role, such as Parkinson’s disease and cancer.
Solubility Studies: Due to its solubility in water, 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is used in solubility studies to understand the solvation mechanisms of organic compounds. This knowledge is essential for drug formulation and delivery .
安全和危害
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(2,11(13)14)8-5-6-9(15-3)10(7-8)16-4/h5-7H,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSMQKBNNJVGSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482824 |
Source


|
| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid | |
CAS RN |
59212-11-2 |
Source


|
| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

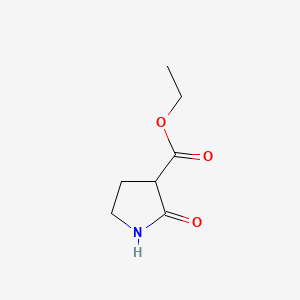
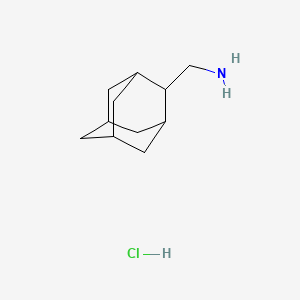


![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)
